molecular formula C10H16O4 B10823491 Glioroseinol

Glioroseinol

Cat. No.: B10823491
M. Wt: 200.23 g/mol
InChI Key: KFDGFFQATSDLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glioroseinol is a fungal metabolite originally isolated from the fungus Gliocladium. It is a derivative of gliorosein and has the molecular formula C10H16O4. The compound is known for its unique chemical structure, which includes a cyclohexenone ring with hydroxyl and methoxy substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glioroseinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common synthetic route involves the use of acetyl-CoA and malonyl-CoA as starting materials. These compounds undergo a series of enzymatic reactions to form 5-methylorsellinic acid, which is then converted to 3-hydroxy-4-methoxy-6-methyltoluquinol. Further methylation and oxidation steps yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the fungus Gliocladium. The fungus is cultured in a nutrient-rich medium, and the compound is extracted from the culture broth. The extraction process often involves solvent extraction followed by purification using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glioroseinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glioroseinol has a wide range of applications in scientific research:

Mechanism of Action

Glioroseinol exerts its effects through interactions with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal metabolism, leading to the accumulation of toxic intermediates. This inhibition disrupts the normal metabolic processes of the fungus, ultimately leading to its death.

Comparison with Similar Compounds

Glioroseinol is structurally similar to other cyclohexenone derivatives, such as:

This compound is unique due to its specific hydroxyl and methoxy substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-hydroxy-2,3-dimethoxy-5,6-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-7,11H,1-4H3

InChI Key

KFDGFFQATSDLLS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C(=C(C1O)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.